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Compound of Interest

Compound Name: 3-methylpent-4-enoic acid

Cat. No.: B156693

3-Methylpent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-4-enoic acid is a branched-chain fatty acid with the chemical formula CeH100:.
[1] Its structure, featuring both a carboxylic acid functional group and a terminal double bond,
makes it a molecule of interest in organic synthesis and potentially in biological applications.
This technical guide provides a comprehensive overview of the available literature on 3-
methylpent-4-enoic acid, including its chemical and physical properties, synthesis
methodologies, and a survey of its known biological relevance.

Chemical and Physical Properties

3-Methylpent-4-enoic acid is a liquid at room temperature with a boiling point of 75-76 °C at 4
mmHg. It is classified as a combustible corrosive material and requires appropriate handling
and personal protective equipment. Detailed quantitative data for 3-methylpent-4-enoic acid
and its related isomers are summarized in the tables below.

Table 1: Physical and Chemical Properties of 3-
Methylpent-4-enoic Acid and Isomers
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(R)-3- (S)-3- 3,3-Dimethyl-4-
3-Methylpent- . .
Property . . Methylpent-4- Methylpent-4- pentenoic acid
4-enoic acid . . . .
enoic acid enoic acid methyl ester
CAS Number 1879-03-4[1] 75371-78-7 Not available 63721-05-1
Molecular
CeH1002[1] CeH1002 CeH1002 CsH1402
Formula
Molecular Weight  114.14 g/mol [1] 114.14 g/mol 114.14 g/mol 142.2 g/mol
- _ 75-76 °C @ 4 _ _ 50°C@4.4
Boiling Point Not available Not available
mmHg mmHg
) 0.94 g/mL at 25 ] )
Density oc Not available Not available 0.899 g/mL
Refractive Index n20/D 1.429 Not available Not available 1.423

Table 2: Spectroscopic Data for 3-Methylpent-4-enoic

Acid
Spectroscopic Data Information
nchi 1S/C6H1002/c1-3-5(2)4-
n
6(7)8/h3,5H,1,4H2,2H3,(H,7,8)[1]
SMILES CC(CC(0)=0)C=C[1]

Synthesis of 3-Methylpent-4-enoic Acid

The synthesis of 3-methylpent-4-enoic acid can be achieved through various organic
chemistry methodologies. A key approach involves the Claisen rearrangement, a powerful
carbon-carbon bond-forming reaction.

Experimental Protocol: Synthesis of Methyl 3,3-
dimethyl-4-pentenoate via Claisen Rearrangement

While a specific, detailed protocol for the direct synthesis of 3-methylpent-4-enoic acid is not
readily available in the reviewed literature, a patented method for the closely related methyl
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3,3-dimethyl-4-pentenoate provides a valuable reference. This process utilizes a reactive
distillation technique where isomerization and Claisen rearrangement occur in the same vessel.

[2]

Materials:

e 2-Methyl-3-buten-2-ol

e Trimethyl orthoacetate

e Phosphoric acid (catalyst)

Procedure:

A stirring reactor connected to a rectifying tower is charged with 2-methyl-3-buten-2-ol and
trimethyl orthoacetate in a mass ratio of 1:1.2-2.0.[2]

e Phosphoric acid is added as a catalyst, with the dosage being 0.5-5% of the total mass of
the reactants.[2]

e The reaction mixture is heated to a temperature of 160-200 °C under a pressure of 0.5-1.5
MPa.[2]

e The reaction is allowed to proceed for 10-30 hours with a rectification reflux ratio of 1:1 to
1:20.[2]

e Methanol, a byproduct of the reaction, is continuously separated from the top of the rectifying
tower.[2]

e The product, methyl 3,3-dimethyl-4-pentenoate, is obtained after refining the reaction
mixture.[2]

This protocol for the dimethylated ester can be adapted for the synthesis of 3-methyl-4-
pentenoic acid by starting with the corresponding singly methylated precursor.

Enantioselective Synthesis
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The synthesis of specific enantiomers of 3-substituted 4-pentenoic acids can be achieved with
high stereoselectivity through the dianionic Ireland-Claisen rearrangement of chiral,
nonracemic a-methyl-B-hydroxy allylic esters. This method allows for the creation of products
with three contiguous stereogenic centers.

Biological Activity and Potential Applications

The biological activity of 3-methylpent-4-enoic acid is not well-documented in the scientific
literature. However, studies on the related compound, 4-pentenoic acid, offer some insights into
its potential metabolic effects. 4-Pentenoic acid is known to be a hypoglycemic agent and an
inhibitor of fatty acid oxidation. Its mechanism of action involves the inhibition of 3-ketoacyl-CoA
thiolase, a key enzyme in the (-oxidation pathway.

It is plausible that 3-methylpent-4-enoic acid, due to its structural similarity, may exhibit
similar effects on fatty acid metabolism. Further research is required to elucidate the specific
biological targets and signaling pathways affected by 3-methylpent-4-enoic acid.

The chiral nature of 3-methylpent-4-enoic acid also makes it a valuable building block in the
asymmetric synthesis of more complex molecules, including natural products and
pharmacologically active compounds.

Signaling Pathways and Experimental Workflows

As the specific biological activity and signaling pathways of 3-methylpent-4-enoic acid are
largely unexplored, this section will focus on a conceptual experimental workflow for
investigating its potential effects, drawing parallels from the known activity of 4-pentenoic acid.
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Experimental workflow for investigating the biological activity of 3-methylpent-4-enoic acid.

The diagram above outlines a potential workflow for the comprehensive biological evaluation of
3-methylpent-4-enoic acid. The process begins with the synthesis and rigorous
characterization of the compound. Subsequently, a series of in vitro assays can be performed
to assess its direct effects on specific enzymes, such as 3-ketoacyl-CoA thiolase, and its
impact on cellular metabolism and viability. Promising in vitro results would then warrant further
investigation in in vivo animal models to understand its systemic effects on biochemical
parameters and tissue histology.

Conclusion

3-Methylpent-4-enoic acid is a chiral carboxylic acid with potential applications as a building
block in organic synthesis. While its biological activity has not been extensively studied, the
known effects of the related compound 4-pentenoic acid suggest that it may play a role in the
modulation of fatty acid metabolism. The experimental workflow presented in this guide
provides a roadmap for future research to elucidate the pharmacological profile of this
intriguing molecule. Further investigation is necessary to fully understand its potential as a
therapeutic agent or a tool for studying metabolic pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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